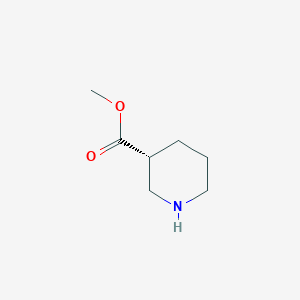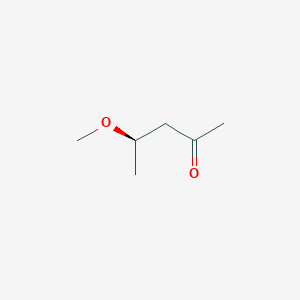
(R)-2-Methoxy-4-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Methoxy-4-pentanone, also known as Methyl N-amyl ketone, is a colorless liquid with a fruity odor. It is widely used as a solvent in the chemical industry due to its low toxicity and high solvency power. It is an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of (R)-2-Methoxy-4-pentanone is not fully understood, but it is believed to act as a hydrogen bond acceptor and donor, allowing it to solvate a wide range of polar and nonpolar compounds. It can also form complexes with metal ions, which can be used in catalysis and separation processes.
Biochemical and Physiological Effects
This compound has low toxicity and is not expected to cause significant biochemical or physiological effects in humans or animals. However, it should be handled with care and proper safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-2-Methoxy-4-pentanone as a solvent in lab experiments include its high solvency power, low toxicity, and compatibility with biological systems. It is also readily available and relatively inexpensive compared to other solvents. However, its limitations include its low boiling point, which can make it difficult to work with, and its flammability, which requires proper storage and handling.
Orientations Futures
There are several future directions for the research and development of (R)-2-Methoxy-4-pentanone. One area of interest is the synthesis of new compounds using this compound as a starting material. Another area of interest is the development of new applications for this compound in fields such as biotechnology and materials science. Finally, there is a need for further research on the mechanism of action of this compound and its interactions with biological systems.
Méthodes De Synthèse
(R)-2-Methoxy-4-pentanone can be synthesized by the reaction of 4-penten-2-ol with methanol in the presence of a catalyst. The reaction produces a mixture of (R)- and (S)-enantiomers, which can be separated by fractional distillation or chromatography. The (R)-enantiomer is the desired product due to its higher solvency power and lower toxicity.
Applications De Recherche Scientifique
(R)-2-Methoxy-4-pentanone is widely used as a solvent in various scientific research fields, including organic synthesis, analytical chemistry, and biochemistry. It is an excellent solvent for polar and nonpolar compounds, and its low toxicity makes it a safer alternative to other solvents such as dichloromethane and chloroform. It is also used as a reaction medium in enzymatic and microbial reactions, due to its compatibility with biological systems.
Propriétés
Numéro CAS |
167466-95-7 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(4R)-4-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1 |
Clé InChI |
BNEZGZQZWFYHTI-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC(=O)C)OC |
SMILES |
CC(CC(=O)C)OC |
SMILES canonique |
CC(CC(=O)C)OC |
Synonymes |
2-Pentanone, 4-methoxy-, (4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



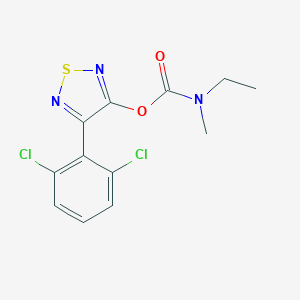
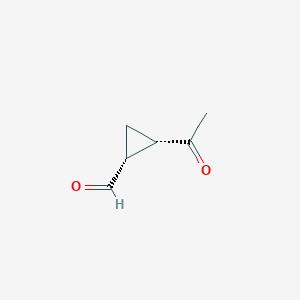
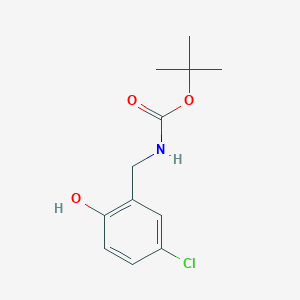

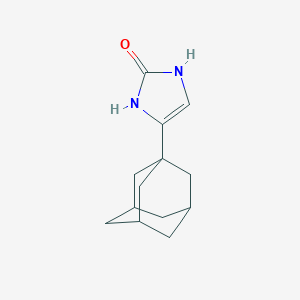
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)






